molecular formula C12H13BrN4O2 B3004369 5-Bromo-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]furan-2-carboxamide CAS No. 1797658-03-7

5-Bromo-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]furan-2-carboxamide

Cat. No.: B3004369
CAS No.: 1797658-03-7
M. Wt: 325.166
InChI Key: JDGONVQWDAMIET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]furan-2-carboxamide (CAS 1797658-03-7) is a small molecule chemical reagent with the molecular formula C12H13BrN4O2 and a molecular weight of 325.16 g/mol. This compound is a key synthetic intermediate in medicinal chemistry and drug discovery research, particularly in the development of novel heterocyclic compounds. Its structure combines a brominated furan ring with a dimethylaminopyrimidine moiety, a pharmacophore pattern frequently found in molecules designed to modulate kinase activity and various signaling pathways . This chemical is offered as a high-purity building block for scientists. It is utilized in the synthesis of more complex molecules, such as pyrazine and pyrimidine derivatives, which are often investigated for their potential biological activities . Researchers can apply this compound in lead optimization studies, structure-activity relationship (SAR) investigations, and library synthesis for high-throughput screening. The product is listed with suppliers specializing in research chemicals, available in quantities suitable for laboratory-scale work . This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-bromo-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O2/c1-17(2)12-14-6-5-8(16-12)7-15-11(18)9-3-4-10(13)19-9/h3-6H,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGONVQWDAMIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]furan-2-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C12H13BrN4O2C_{12}H_{13}BrN_{4}O_{2} with a molecular weight of 325.16 g/mol. Its structure includes a bromine atom, a furan ring, and a pyrimidine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC12H13BrN4O2
Molecular Weight325.16 g/mol
CAS Number1797658-03-7
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases, including EGFR (Epidermal Growth Factor Receptor), which is crucial in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells by activating caspase pathways, particularly in breast cancer cell lines such as MCF-7.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, further contributing to its anti-cancer properties.

Antitumor Activity

In vitro studies have demonstrated the compound's cytotoxic effects on several cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : The compound exhibited an IC50 value of approximately 9.46 μM, indicating significant growth inhibition compared to standard treatments like 5-Fluorouracil (IC50 = 17.02 μM) .
  • A549 (Lung Cancer) : The compound also showed moderate activity against A549 cells with IC50 values suggesting selective toxicity towards cancerous cells over normal fibroblasts .

Case Studies

  • Study on MCF-7 Cells : A recent investigation revealed that treatment with this compound led to increased levels of caspase 9, indicating activation of the intrinsic apoptotic pathway.
    • Results :
      • Caspase 9 Level: 27.13 ± 0.54 ng/mL post-treatment.
      • Control (Staurosporine): 19.011 ± 0.40 ng/mL.
  • Toxicity Assessment : In vivo studies on Kunming mice demonstrated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Comparative Analysis

The biological activity of this compound can be compared with other pyrimidine derivatives known for their anticancer properties:

CompoundIC50 (μM) MCF-7Mechanism of Action
This compound9.46EGFR inhibition, apoptosis induction
5-Fluorouracil17.02Antimetabolite
Other Pyrimidine Derivative XVariesSpecific kinase inhibition

Comparison with Similar Compounds

Structural Motifs and Substituent Effects

The target compound shares structural similarities with several heterocyclic systems but differs in substituent placement and functional groups:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Reference
Target Compound C₁₂H₁₃BrN₄O₂ (estimated) ~350–370 5-Bromofuran carboxamide, 2-(dimethylamino)pyrimidin-4-ylmethyl -
5-Bromo-N-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamothioyl)-2-furamide () C₁₈H₂₀BrN₃O₄S₂ 486.40 Sulfonyl-piperidine, thiourea linkage
5-Bromo-N-(2-((3-(dimethylamino)propyl)carbamoyl)benzo[b]thiophen-5-yl)furan-2-carboxamide () C₁₉H₂₁BrN₄O₃S 465.36 Benzothiophene core, dimethylaminopropyl chain
5-Bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide () C₁₉H₁₃BrN₄O₃ 425.23 Pyrido[2,3-d]pyrimidinone, oxo-group at position 4
5-Bromo-N-{[4-(furan-3-yl)phenyl]methyl}pyrimidin-2-amine () C₁₅H₁₂BrN₃O 346.18 Pyrimidin-2-amine, furan-3-yl benzyl substituent

Key Observations :

  • Pyrimidine vs. Benzothiophene/Pyridopyrimidinone: The target’s pyrimidine ring is smaller and more electron-deficient than benzothiophene () or pyridopyrimidinone (), which may influence target selectivity.
Solubility and logP
  • Target Compound: The dimethylamino group (pKa ~8–10) enhances water solubility at physiological pH, unlike the sulfonyl group in (logP likely higher due to hydrophobic piperidine).
  • : A related compound (C₁₈H₂₂BrN₃O₂, MW 392.3) lacks solubility data but shares a dimethylamino group, suggesting comparable bioavailability.

Thermodynamic and Stability Profiles

  • Carboxamide vs. Thiourea () : The target’s carboxamide is more stable under acidic conditions than thiourea, which may hydrolyze.
  • Dimethylamino Group: Increases thermal stability compared to tertiary amines in (pyrazolo[3,4-d]pyrimidine derivative).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.